molecular formula C12H10F3NO4 B3072502 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1016757-33-7

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

Cat. No. B3072502
CAS RN: 1016757-33-7
M. Wt: 289.21 g/mol
InChI Key: RVOPSZJREVIITI-UHFFFAOYSA-N
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Description

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is 5-Oxo-1-[2-(trifluoromethoxy)phenyl]-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethoxy group attached to the phenyl ring introduces a significant degree of electron-withdrawing character, which could influence the compound’s reactivity.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold and has been used in the synthesis of various bioactive molecules .

Scientific Research Applications

1. Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were extensively studied using techniques like FT-IR, NMR, and UV. Quantum chemical methods were employed to understand various properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and more (Devi, Bishnoi, & Fatma, 2020).

2. Potential Antibacterial Applications

A number of derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is structurally similar to the compound , were synthesized as potential antibacterial drugs. Their structures were established through various spectroscopic methods, and they showed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

3. Analgesic and Antiinflammatory Activity

Compounds such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to the compound of interest, were synthesized and demonstrated significant analgesic and antiinflammatory activities. These activities were correlated with the steric and hydrogen-bonding properties of the substituents (Muchowski, Unger, Ackrell, Cheung, Cooper, Cook, Gallegra, Halpern, Koehler, & Kluge, 1985).

4. Synthesis and Characterization of Derivatives

Derivatives of 5-oxo-pyrrolidine-3-carboxylic acid, which are structurally related to the compound, have been synthesized and characterized. These derivatives have shown potential in various applications, including selective fluorescence sensing (Wiedemann & Grohmann, 2009).

5. Novel Synthesis Approaches

Innovative synthesis methods for compounds related to 5-oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid have been explored. These methods offer efficient pathways to produce structurally complex and potentially biologically active compounds (Liu, Tianyi, Xu, Yang, Yu, & Lu, 2015).

properties

IUPAC Name

5-oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-4-2-1-3-8(9)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOPSZJREVIITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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